7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex heterocyclic compound. Let’s break down its structure:
- The core consists of a pyrazolo[1,5-c][1,3]benzoxazine scaffold.
- It bears two bromine atoms at positions 7 and 9.
- The phenyl groups at positions 2 and 5 contribute to its aromatic character.
- The tert-butyl group (propan-2-yl) adds steric bulk.
Preparation Methods
Synthetic Routes
Several synthetic approaches exist for this compound, including:
-
Cyclization Method
- Starting from appropriate precursors, cyclization reactions can form the pyrazolo[1,5-c][1,3]benzoxazine core.
- Bromination of the intermediate yields the dibromo derivative.
-
Multicomponent Reactions (MCRs)
- MCRs involving isocyanides, aldehydes, and amines can lead to diverse heterocycles.
- One such MCR could yield our target compound.
Industrial Production
While no specific industrial method is reported, scaled-up synthesis would likely involve efficient routes with high yields.
Chemical Reactions Analysis
Reactivity
Oxidation: The bromine atoms make it susceptible to oxidation.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) could be relevant.
Common Reagents
Bromine (Br2): For bromination.
Strong Bases: For cyclization.
Hydrogenation Catalysts: For reduction.
Major Products
- The dibromo compound itself.
- Potential derivatives via further functionalization.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Understand the cellular pathways modulated by its interactions.
Comparison with Similar Compounds
Similarity: Compare it to other pyrazolo[1,5-c][1,3]benzoxazines.
Uniqueness: Highlight any distinctive features.
Properties
Molecular Formula |
C25H22Br2N2O |
---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
7,9-dibromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22Br2N2O/c1-15(2)16-8-10-18(11-9-16)25-29-23(14-22(28-29)17-6-4-3-5-7-17)20-12-19(26)13-21(27)24(20)30-25/h3-13,15,23,25H,14H2,1-2H3 |
InChI Key |
QSBPYZMZTFBPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
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